molecular formula C5H5N5O B088820 5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole CAS No. 13600-37-8

5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole

Cat. No.: B088820
CAS No.: 13600-37-8
M. Wt: 151.13 g/mol
InChI Key: GMJGOIWOVGUYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that features both an isoxazole and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylisoxazole with sodium azide and a suitable catalyst under controlled conditions . Another approach includes the use of microwave-assisted reactions to enhance the yield and reduce reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-tetrazol-5-yl)isophthalic acid
  • 5-(1H-tetrazol-5-yl)benzene-1,3-dicarboxylic acid
  • 5-(1H-tetrazol-5-yl)benzene-1,4-dicarboxylic acid

Uniqueness

5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole is unique due to the presence of both isoxazole and tetrazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

13600-37-8

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

3-methyl-5-(2H-tetrazol-5-yl)-1,2-oxazole

InChI

InChI=1S/C5H5N5O/c1-3-2-4(11-8-3)5-6-9-10-7-5/h2H,1H3,(H,6,7,9,10)

InChI Key

GMJGOIWOVGUYSD-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)C2=NNN=N2

Canonical SMILES

CC1=NOC(=C1)C2=NNN=N2

Synonyms

1H-Tetrazole,5-(3-methyl-5-isoxazolyl)-(8CI)

Origin of Product

United States

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